5,6-dimethyl-N-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
5,6-dimethyl-N-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-N-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants such as calcium chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-N-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thienopyrimidines.
Scientific Research Applications
5,6-dimethyl-N-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-N-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with DNA synthesis and cell division, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- Thieno[3,2-d]pyrimidine-4-ones
- Thieno[3,4-b]pyridine derivatives
- Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines
Uniqueness
5,6-dimethyl-N-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can enhance its biological activity and make it a valuable compound for drug development and material science .
Properties
Molecular Formula |
C15H15N3S |
---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
5,6-dimethyl-N-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H15N3S/c1-9-4-6-12(7-5-9)18-14-13-10(2)11(3)19-15(13)17-8-16-14/h4-8H,1-3H3,(H,16,17,18) |
InChI Key |
AQTMIFPBYXUMBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(SC3=NC=N2)C)C |
Origin of Product |
United States |
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